((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related fluorinated furanones involves a process starting with radical addition to methyl 2,3,3-trifluoroprop-2-enoate, followed by alkyloxy bond cleavage, acid-catalyzed lactonisation, and dehydrofluorination. This method highlights the challenges and innovative approaches in synthesizing complex fluorinated compounds, where the effects of substituents on lactonisation are critically evaluated through DFT calculations, confirming the feasibility of ring closure with increasing alkyl groups at specific positions (Hajduch et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined through various spectroscopic methods including FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. These techniques provide a comprehensive understanding of the molecular structure, as observed in the synthesis and structural analysis of boric acid ester intermediates (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties are often studied through experimental synthesis and theoretical calculations. The synthesis of derivatives, like those of (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl benzoate, demonstrates the compound's potential in creating novel materials with specific fungicidal activities, indicating the broad application of such chemical frameworks in designing function-targeted compounds (Xu Xiao-hua, 2013).
properties
IUPAC Name |
[(2R,3R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHNEUNVMZNOID-HUUCEWRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431340 |
Source
|
Record name | [(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate | |
CAS RN |
122111-01-7 |
Source
|
Record name | 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122111-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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